4-Methoxy-1-indanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-1-indanone often involves multi-step chemical processes. For instance, the synthesis of related liquid crystalline polyacetylenes containing methoxy tails was achieved through consecutive esterification reactions, followed by polymerization (Kong & Tang, 1998). Similarly, derivatives of 4-Methoxy-1-indanone, such as 1,1-Dimethyl-4-indanol, have been synthesized via intramolecular Friedel–Crafts cyclization (Wang, Wu, & Xia, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methoxy-1-indanone has been characterized using techniques like X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a related compound, was determined, revealing details about its molecular conformation and intermolecular hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving 4-Methoxy-1-indanone or its derivatives are diverse. For instance, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of 2-phenyl-1-indanone, demonstrating the compound's reactivity in acid-catalyzed conditions (Brown, Denman, & O'donnell, 1971).
Physical Properties Analysis
The physical properties of materials containing 4-Methoxy-1-indanone derivatives, such as liquid crystalline polyacetylenes, have been extensively studied. These studies often focus on mesomorphic behavior and transitions under various temperature conditions, as well as molecular alignments (Kong & Tang, 1998).
Scientific Research Applications
Energetic Characterization in Biomass Degradation : Indanone derivatives, including variants of 4-Methoxy-1-indanone, have been studied for their energetic properties, important in biomass degradation. They have been analyzed using calorimetric techniques and computational methodologies to determine enthalpies of combustion and sublimation (Silva, Lima, & da Silva, 2018).
Microbiological Transformations : Research on microbiological transformations of nonsteroidal structures, including methoxy-substituted indanone derivatives, has revealed their potential for novel chemical conversions and pharmaceutical applications (Wieglepp, Hoyer, & Kieslich, 1973).
Neurological Condition Treatment : Methoxy substituted 2-benzylidene-1-indanone derivatives have been explored for their potential in treating neurological conditions. They have shown affinity for A1 and A2A receptors, relevant in neuropharmacology (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).
Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of indanone derivatives, including 4-Methoxy-1-indanone. These studies provide insights into the chemical properties and potential applications in synthetic chemistry (Ortiz-Marciales et al., 2000).
Pharmacological Studies : Indanone derivatives have been evaluated for their pharmacological properties, including as inhibitors of enzymes and potential treatment agents for diseases like Alzheimer's (Nan et al., 2016).
Safety And Hazards
4-Methoxy-1-indanone may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-methoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSYELHQDGJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404125 | |
Record name | 4-Methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-indanone | |
CAS RN |
13336-31-7 | |
Record name | 4-Methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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